molecular formula C10H11NO3 B2602965 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1439900-10-3

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B2602965
CAS No.: 1439900-10-3
M. Wt: 193.202
InChI Key: MFOWVPTYABNMFJ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 . It is used for pharmaceutical testing .


Synthesis Analysis

A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyri­dine-3-carboxamide .


Molecular Structure Analysis

The molecular weight of this compound is 193.2 . The molecular structure is characterized by a cyclobutyl group attached to a 2-oxo-1,2-dihydropyridine ring, which is further substituted with a carboxylic acid group .


Chemical Reactions Analysis

The compound can be synthesized through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis . This reaction results in a mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyri­dine-3-carboxamide .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 193.2 .

Scientific Research Applications

Heterocyclic Derivative Syntheses

Research has focused on synthesizing heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These methods yield various derivatives in satisfactory conditions, highlighting the versatility of heterocyclic compounds in synthesis and potential for further applications in materials science and organic chemistry (Bacchi et al., 2005).

Structural Characterization

Another aspect of research has been the structural characterization of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, through elemental analysis, IR spectrum, and single-crystal X-ray diffraction. This research underscores the importance of detailed structural analysis in understanding the properties and potential applications of these compounds in the development of new materials or chemical processes (Zhao Jing-gui, 2005).

Fluorescence Properties

The non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles has been studied, leading to the formation of fluorescent dihydropyridine derivatives. This transformation reveals potential applications of these compounds in developing fluorescent materials for imaging or sensor technologies (Ershov et al., 2015).

Catalytic Applications

Research on 1D coordination polymers based on similar structural motifs has shown effective heterogeneous catalysis in microwave-assisted single-pot deacetalization-Knoevenagel tandem reactions under solvent-free conditions. These findings highlight the potential of heterocyclic compounds in catalysis, offering greener alternatives for chemical synthesis and material processing (Paul et al., 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-cyclobutyl-2-oxopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-6-7(10(13)14)4-5-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOWVPTYABNMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC(=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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